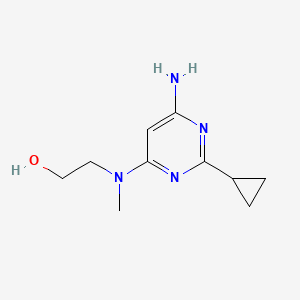
2-((6-Amino-2-cyclopropylpyrimidin-4-yl)(methyl)amino)ethan-1-ol
Vue d'ensemble
Description
2-((6-Amino-2-cyclopropylpyrimidin-4-yl)(methyl)amino)ethan-1-ol, also known as 2-amino-2-cyclopropyl-1-ethanol (ACEE), is an organic compound belonging to the class of heterocyclic compounds. It is a colorless, odorless, crystalline solid that is soluble in water and other polar solvents. ACEE has a wide range of applications in the fields of organic chemistry and medicinal chemistry, including as a reagent for the synthesis of other compounds, a ligand for metal complexes, and a drug for the treatment of certain medical conditions.
Applications De Recherche Scientifique
Electrochemical Oxidation in Organic Synthesis
Electrochemical oxidation is a critical route for synthesizing and modifying chemically useful molecules, including pharmaceuticals and agrochemicals . The compound can undergo electrochemical oxidation, which is an alternative to conventional chemical transformations. This process is significant in the synthesis of complex organic molecules and could be utilized in the development of new synthetic methodologies.
Pharmaceutical Research
In pharmaceutical research, this compound’s structure, which includes a pyrimidine ring, is commonly found in drugs exhibiting diverse pharmacological activities . Pyrimidine derivatives are used in a broad spectrum of human diseases, making this compound a valuable entity for drug discovery and design, especially as a scaffold for developing novel therapeutic agents.
Agriculture
The compound’s potential in agriculture could be linked to its chemical reactivity, particularly in the synthesis of agrochemicals . Its role could involve the development of new pesticides or herbicides, where its pyrimidine core may interact with biological targets in pests or weeds, leading to innovative solutions for crop protection.
Material Science
In material science, the compound’s unique structure could be explored for creating new materials with specific properties. For instance, its incorporation into polymers or coatings could result in materials with enhanced durability, resistance to environmental factors, or novel functionalities.
Environmental Science
The compound’s reactivity and potential for modification make it a candidate for environmental applications . It could be used in the detoxification of pollutants or in the development of sensors for environmental monitoring, leveraging its electrochemical properties for detecting specific contaminants.
Biochemistry
In biochemistry, the compound could be used as a building block for more complex molecules . Its amine and alcohol functional groups allow for further reactions, such as coupling with other biochemicals, which could be crucial in studying biological pathways or in the synthesis of biomolecules.
Propriétés
IUPAC Name |
2-[(6-amino-2-cyclopropylpyrimidin-4-yl)-methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-14(4-5-15)9-6-8(11)12-10(13-9)7-2-3-7/h6-7,15H,2-5H2,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZRAROFEWNBHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=NC(=NC(=C1)N)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-Amino-2-cyclopropylpyrimidin-4-yl)(methyl)amino)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(6-cyclopentyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1491634.png)

![Methyl 2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1491638.png)
![1-Ethyl-3-(piperidin-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1491639.png)
![2-(3-(piperidin-4-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1491640.png)
![3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1491641.png)
![6-(tert-butyl)-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491642.png)
![2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1491644.png)
![2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid 5,5-dioxide](/img/structure/B1491646.png)
![1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1491650.png)
![1-Ethyl-3-(pyrazin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1491651.png)
![1-Ethyl-3-(pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1491653.png)